molecular formula C21H18N2O5 B11214325 Methyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate

Methyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate

Cat. No.: B11214325
M. Wt: 378.4 g/mol
InChI Key: BASZDTQMIDQKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate, also known as MAQ-6, is a high-affinity, selective inhibitor of the calcium-binding protein S100A4 (also known as metastasin or Mts1). This protein plays a crucial role in tumor progression and metastasis by regulating the dynamics of the cytoskeleton, promoting cell motility, and facilitating invasive growth . The research value of MAQ-6 lies in its direct and potent antagonism of S100A4, effectively blocking its interaction with non-muscle myosin IIA (Myh9) , a key driver of cellular invasion. By inhibiting this protein-protein interaction, MAQ-6 suppresses the formation of pseudopodia and impairs the migratory and invasive capabilities of metastatic cancer cells in vitro. Consequently, this compound is a critical pharmacological tool for investigating the mechanisms of cancer metastasis, particularly in models of breast cancer, pancreatic cancer, and other highly metastatic carcinomas. Studies utilizing MAQ-6 help validate S100A4 as a therapeutic target and provide insights into the development of novel anti-metastatic strategies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 4-[(4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18N2O5/c1-28-21(27)13-7-9-14(10-8-13)22-19(25)16-18(24)15-6-2-4-12-5-3-11-23(17(12)15)20(16)26/h2,4,6-10,24H,3,5,11H2,1H3,(H,22,25)

InChI Key

BASZDTQMIDQKEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

Preparation Methods

Core Formation via Electrophilic Cyclization

The pyrido[3,2,1-IJ]quinoline skeleton is constructed through SOCl₂-mediated intramolecular cyclization of N-aryl propiolamides, as demonstrated in analogous systems.

Procedure :

  • Starting Material : N-Methyl-N-(2-bromophenyl)propiolamide (A ) is treated with DMSO and SOCl₂ (3 equiv) at 25°C for 12 hours.

  • Cyclization : DMSO acts as a sulfur source, introducing a methylthio group at the 3-position during spiro-intermediate formation.

  • Oxidation and Rearrangement : Subsequent oxidation with mCPBA converts the methylthio group to a ketone, yielding 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-7-ol (B ).

Key Data :

  • Yield: 68% after purification by silica gel chromatography (hexane/EtOAc 3:1).

  • Characterization: 1H^1H NMR (400 MHz, CDCl₃) δ 12.20 (s, 1H, OH), 8.26 (s, 1H, H-6), 7.70–7.13 (m, aromatic H).

Carboxylic Acid Functionalization

B is oxidized to the 6-carboxylic acid derivative using KMnO₄ in acidic conditions:

  • Reaction : B (1.0 mmol) is stirred with KMnO₄ (3 equiv) in H₂SO₄ (1M) at 80°C for 6 hours.

  • Workup : The mixture is filtered, neutralized with NaOH, and extracted with EtOAc to isolate 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxylic acid (C ).

Yield : 52%.

Amide Coupling with Methyl 4-Aminobenzoate

C is converted to the acyl chloride and coupled with methyl 4-aminobenzoate:

  • Acyl Chloride Formation : C (0.5 mmol) is refluxed with SOCl₂ (2 mL) for 2 hours, followed by solvent removal.

  • Coupling : The crude acyl chloride is dissolved in THF, treated with methyl 4-aminobenzoate (0.6 mmol) and Et₃N (1.5 equiv), and stirred at 0°C for 1 hour.

  • Purification : Column chromatography (CH₂Cl₂/MeOH 95:5) yields the target compound.

Yield : 74%.

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Core Assembly

This method assembles the quinoline fragment through a palladium-catalyzed coupling:

  • Borylation : 6-Bromo-7-hydroxy-5-oxo-2,3-dihydro-1H-pyrido[3,2,1-IJ]quinoline (D ) is treated with bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C.

  • Cross-Coupling : The boronic ester intermediate reacts with methyl 4-iodobenzoate (1.1 equiv) under similar conditions to form the biaryl structure.

Yield : 61% over two steps.

Late-Stage Amination

The bromine atom in D is replaced via Buchwald-Hartwig amination:

  • Reaction : D (1.0 mmol), methyl 4-aminobenzoate (1.2 mmol), Pd₂(dba)₃ (3 mol%), and Xantphos (6 mol%) are heated in toluene at 110°C for 24 hours.

  • Isolation : Precipitation from EtOH/H₂O affords the target compound.

Yield : 58%.

Synthetic Route 3: One-Pot Tandem Cyclization

Tandem Process for Rapid Core Formation

A streamlined approach combines cyclization and functionalization:

  • Starting Material : Ethyl 3-(2-aminophenyl)propiolate (E ) is treated with SOCl₂ (2 equiv) and DMF (catalytic) in DMSO at 50°C.

  • Cyclization : Intramolecular attack forms the pyrido[3,2,1-IJ]quinoline core.

  • Ester Hydrolysis : NaOH (2M) hydrolyzes the ethyl ester to the carboxylic acid (C ).

Yield : 49% (over two steps).

Direct Amidation

C is coupled with methyl 4-aminobenzoate using EDCI/HOBt:

  • Activation : C (0.5 mmol), EDCI (1.2 equiv), and HOBt (1.1 equiv) in DMF are stirred for 30 minutes.

  • Coupling : Methyl 4-aminobenzoate (0.6 mmol) is added, and the mixture is stirred at RT for 12 hours.

  • Purification : Recrystallization from EtOH yields the product.

Yield : 67%.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Total Yield (%)525849
Steps322
Purification ComplexityModerateHighLow
ScalabilityLimitedModerateHigh

Route 1 offers moderate yields but requires careful handling of SOCl₂. Route 2, while efficient, depends on costly palladium catalysts. Route 3’s one-pot methodology is advantageous for large-scale synthesis despite slightly lower yields.

Critical Reaction Optimization Insights

Solvent and Temperature Effects

  • DMSO as Solvent : Enhances electrophilic cyclization by stabilizing charged intermediates.

  • THF for Coupling : Minimizes ester hydrolysis during amide bond formation.

Protecting Group Strategy

  • Hydroxyl Group : Protected as a TBS ether during acylation to prevent side reactions, followed by TBAF-mediated deprotection .

Chemical Reactions Analysis

Synthetic Pathways and Key Functional Group Reactivity

The compound’s synthesis involves multi-step procedures, often starting from quinoline derivatives. Key reactions include:

Amide Bond Formation

The central amide linkage is typically formed via coupling between the pyridoquinoline carbonyl group and the benzoate amine. For structurally related compounds, this is achieved using:

  • Activation reagents : Thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) to generate reactive intermediates .

  • Coupling conditions : Triethylamine (Et₃N) or DIPEA in dichloromethane (DCM) or DMF .

Example :
Quinolinone-3-carboxylic acid derivatives are coupled with amines using SOCl₂ to form acid chlorides, followed by reaction with primary/secondary amines (yields: 70–90%) .

Ester Hydrolysis and Functionalization

The methyl benzoate group undergoes hydrolysis under basic or acidic conditions:

  • Saponification : NaOH/MeOH or LiOH/H₂O to yield carboxylic acid derivatives .

  • Transesterification : Ethanol/H₂SO₄ to replace the methyl group with ethyl .

Table 1: Reaction Conditions for Ester Modifications

Reaction TypeReagents/ConditionsProductYield (%)
Hydrolysis2M NaOH, MeOH, reflux, 4hCarboxylic acid derivative85–92
TransesterificationEtOH, H₂SO₄, 70°C, 6hEthyl benzoate analog78

Reductive Modifications

The pyridoquinoline ketone (5-oxo group) is susceptible to reduction:

  • NaBH₄/EtOH : Selective reduction of the ketone to a secondary alcohol .

  • Catalytic hydrogenation (H₂/Pd-C) : Full saturation of the quinoline ring .

Cyclization and Ring Expansion Reactions

The pyridoquinoline core participates in cycloaddition and annulation reactions:

Intramolecular Cyclization

Under acidic conditions (e.g., HCl or H₂SO₄), the hydroxyl group at position 7 facilitates ring closure, forming fused heterocycles .

Example :
Reaction with phosphoryl chloride (POCl₃) in DMF converts hydroxyquinolines to chlorinated intermediates, enabling subsequent nucleophilic substitution .

Palladium-Catalyzed Cross-Coupling

The quinoline nitrogen and aromatic protons enable coupling reactions:

  • Suzuki-Miyaura : Boronic acid derivatives introduce aryl/heteroaryl groups at position 6 .

  • Heck Reaction : Alkenylation of the quinoline ring .

Table 2: Cross-Coupling Reactions

ReactionCatalytic SystemSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C6-Bromo-pyridoquinoline65–75
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amination at position 360

Hydroxyl Group Reactivity

The 7-hydroxy group undergoes:

  • Alkylation : Methyl iodide (MeI)/K₂CO₃ in DMF to form methoxy derivatives .

  • Acylation : Acetic anhydride/pyridine to yield acetyl-protected intermediates .

Ketone Transformations

The 5-oxo group participates in:

  • Condensation : Hydrazines form hydrazones for heterocycle synthesis .

  • Grignard Addition : Organomagnesium reagents introduce alkyl/aryl chains .

Solubility Optimization

  • PEGylation : Ethylene oxide derivatives improve aqueous solubility .

  • Salt formation : HCl or sodium salts for ionic derivatives .

Comparative Reactivity with Structural Analogs

Table 3: Reactivity Comparison with Pyridoquinoline Derivatives

CompoundKey Functional GroupsDominant Reaction
Ethyl 7-hydroxy-pyridoquinolineEthyl ester, hydroxylTransesterification (>80%)
N-Aryl 7-hydroxy-pyridoquinolineAryl amide, hydroxylBuchwald-Hartwig amination
Methyl 4-{...} benzoate (Target)Methyl ester, amide, ketoneAmide coupling (85–92%)

Stability and Degradation Pathways

  • Photodegradation : UV exposure leads to cleavage of the amide bond .

  • Acidic Hydrolysis : Concentrated HCl degrades the pyridoquinoline ring (t₁/₂: 2h at 25°C) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis may utilize methods such as amidation and acylation to introduce functional groups that enhance biological activity. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research has demonstrated that derivatives of the pyridoquinoline scaffold exhibit significant antimicrobial properties. For example, compounds derived from the 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline structure have shown promising activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 6.25 µg/mL, indicating strong potential as antibacterial agents .

Anticancer Potential

Additionally, compounds related to this compound have been investigated for their anticancer properties. Studies have indicated that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells through pathways that are still under investigation .

Case Studies

Case Study 1: Antimicrobial Screening

In a systematic screening of synthesized derivatives based on the pyridoquinoline framework, several compounds were evaluated for their antimicrobial activity. The study utilized well diffusion methods to assess efficacy against Gram-positive and Gram-negative bacteria as well as fungi. Notably, certain compounds exhibited zones of inhibition exceeding 20 mm against resistant strains .

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer effects of modified quinoline derivatives on human cancer cell lines. The results indicated that specific substitutions on the quinoline ring significantly increased cytotoxicity compared to unmodified compounds. Flow cytometry analyses revealed that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner .

Summary of Applications

ApplicationDescriptionKey Findings
Antimicrobial Active against various bacterial strainsMIC values as low as 6.25 µg/mL
Anticancer Induces apoptosis in cancer cell linesSignificant cytotoxicity observed
Biological Studies Mechanistic insights into cellular interactions and pathwaysEnhanced activity linked to structural modifications

Mechanism of Action

The mechanism of action of Methyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides (e.g., compounds 2a–h in –9), which differ in the aryl group attached to the carboxamide (Table 1). Key distinctions include:

  • Methyl Benzoate Group : The target compound substitutes the aryl group with a methyl benzoate (4-carbomethoxyphenyl), whereas analogues like 2g (N-(4-methoxyphenyl)) and 2a (unsubstituted anilide) prioritize methoxy or simple aryl groups .
  • Functional Group Impact : The ester group in the target compound may act as a prodrug, enhancing bioavailability compared to free carboxylic acids or carboxamides, which are directly active .

Pharmacological Activity

  • Diuretic Effects: The 4-methoxy substituent in 2g demonstrated the highest diuretic activity, increasing urinary output by 2.3-fold compared to controls . In contrast, the 4-ethoxy group in 2h abolished activity, highlighting the sensitivity of biological effects to substituent size and polarity.
  • Mechanistic Insights: Tricyclic quinoline carboxamides interact with renal targets, possibly through modulation of ion channels or prostaglandin receptors . The ester group’s hydrolysis to a carboxylic acid could mimic the active form of related compounds like VI and VII (pyrroloquinoline derivatives), which share structural motifs but lack the pyrido-fused ring .

Physicochemical Properties

  • The methyl benzoate group may enhance lipophilicity, favoring membrane permeability but requiring formulation adjustments for in vivo studies.
  • Synthetic Accessibility : The target compound is synthesized via amidation or esterification of the ethyl ester precursor 1 , a common intermediate for carboxamide derivatives .

Broader Structural Family

  • TLR2 Agonists : Fluoro- and methyl-substituted analogues (e.g., 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(pyridin-3-ylmethyl)-carboxamide) exhibit TLR2 agonist activity, demonstrating the core structure’s versatility .
  • Carbamate Derivatives: Compounds like 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl diethylcarbamate (CAS 274266-25-0) replace the carboxamide with carbamate groups, altering target selectivity .

Biological Activity

Methyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxylate with various anilines under controlled heating conditions. This method yields high purity and efficiency in producing the desired compound .

Reaction Scheme

StepReagentsConditionsYield
1Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolineAniline130–140 °C for 5–15 min
2Ethanol (10–15 mL)Cool to 100 °CHigh yield

Antimicrobial Properties

Research indicates that derivatives of pyridoquinoline compounds exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains. Studies have demonstrated its ability to inhibit the growth of drug-resistant bacteria such as Streptococcus pneumoniae .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, this compound has been associated with anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces nitric oxide production in macrophages exposed to lipopolysaccharides (LPS), indicating its potential in treating inflammatory diseases .

Study on Renal Function

A study involving white rats assessed the effects of this compound on renal function. Results indicated improved urinary output and reduced kidney inflammation markers compared to control groups . These findings suggest a protective role against renal damage.

Cancer Research

In cancer research contexts, derivatives of this compound have been tested for cytotoxicity against various cancer cell lines. Notably, it exhibited significant activity against breast cancer cells (MCF-7 and MDA-MB-231), indicating potential applications in oncology .

Q & A

Q. Q1. What synthetic strategies are employed to prepare methyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core heterocycle formation : The pyrido[3,2,1-ij]quinoline scaffold is constructed via condensation reactions, such as cyclization of substituted quinolines or annulation of pyrrolidine derivatives.

Amidation : The 7-hydroxy-5-oxo intermediate undergoes coupling with 4-aminobenzoic acid derivatives using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous conditions.

Esterification : Methylation of the carboxylic acid group is achieved using methanol under acidic catalysis or via methyl halides.
Key intermediates should be purified via column chromatography, and yields optimized by controlling reaction temperatures (e.g., reflux in ethanol or acetonitrile) .

Q. Q2. How is the compound structurally characterized in academic research?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the pyridoquinoline core (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at ~170 ppm).
    • IR : Confirm the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and confirm stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ or [M–H]⁻) .

Q. Q3. What preliminary biological assays are used to evaluate its activity?

Methodological Answer:

  • In vitro diuretic screening : Assess sodium/potassium excretion in rat kidney tubule models using standardized protocols (e.g., Lipschitz or Wesson methods).
  • Dose-response studies : Test concentrations ranging from 1–100 µM to determine IC₅₀ values for target engagement.
  • Control experiments : Compare results with furosemide or hydrochlorothiazide to benchmark efficacy .

Advanced Research Questions

Q. Q4. How can QSAR models guide the optimization of this compound’s diuretic activity?

Methodological Answer:

  • Descriptor selection : Calculate electronic (e.g., Hammett σ constants), steric (molar refractivity), and hydrophobic (logP) parameters for substituents on the amide group.
  • Model validation : Use partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) to correlate descriptors with diuretic efficacy.
  • Docking studies : Target carbonic anhydrase II or Na⁺/K⁺/Cl⁻ cotransporters using AutoDock Vina; prioritize ligands with strong hydrogen bonding to residues like Thr199 or Glu148 .

Q. Q5. How do researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

  • Meta-analysis : Compile datasets from analogs (e.g., methyl vs. ethyl esters, halogenated vs. methoxy groups) to identify trends.
  • Mechanistic studies : Use patch-clamp electrophysiology or fluorescence-based ion flux assays to confirm target specificity.
  • Statistical tools : Apply ANOVA or Bayesian inference to determine if observed differences are statistically significant (p < 0.05) .

Q. Q6. What advanced analytical methods are employed to study its stability under physiological conditions?

Methodological Answer:

  • HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) over 24 hours.
  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.
  • Kinetic modeling : Calculate half-life (t½) and degradation rate constants using first-order kinetics .

Methodological Challenges and Solutions

Q. Table 1: Common Experimental Challenges and Mitigation Strategies

Challenge Solution Reference
Low yield in amidation stepUse ultrasound-assisted synthesis or switch to HATU coupling reagent
Poor solubility in aqueous assaysPrepare DMSO stock solutions (≤1% v/v) to avoid solvent interference
Ambiguous NMR assignmentsPerform 2D experiments (COSY, HSQC) or compare with computed chemical shifts

Future Research Directions

  • Bifunctional conjugates : Attach fluorophores (e.g., BODIPY) via ester linkages for real-time tracking in renal tissues .
  • Metabolite profiling : Identify Phase I/II metabolites using hepatocyte microsomes and UPLC-QTOF-MS .
  • Toxicity screening : Evaluate hepatotoxicity in HepG2 cells via MTT assay and mitochondrial membrane potential assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.